molecular formula C13H20O3 B7993090 2-(3-Butoxy-4-methoxyphenyl)ethanol

2-(3-Butoxy-4-methoxyphenyl)ethanol

Cat. No.: B7993090
M. Wt: 224.30 g/mol
InChI Key: ASTAILXEHIJCJF-UHFFFAOYSA-N
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Description

2-(3-Butoxy-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C13H20O3 It is characterized by the presence of a butoxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Butoxy-4-methoxyphenyl)ethanol typically involves the reaction of 3-butoxy-4-methoxybenzaldehyde with an appropriate reducing agent to yield the desired ethanol derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride, which are used under controlled conditions to ensure selective reduction of the aldehyde group to an alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form the corresponding alkane, although this is less common.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-Butoxy-4-methoxybenzaldehyde or 3-Butoxy-4-methoxybenzoic acid.

    Reduction: 2-(3-Butoxy-4-methoxyphenyl)ethane.

    Substitution: this compound derivatives with various substituents on the phenyl ring.

Scientific Research Applications

2-(3-Butoxy-4-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of phenolic compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Butoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the butoxy and methoxy groups can influence its binding affinity and specificity towards these targets. The ethanol moiety may also play a role in its solubility and transport within biological systems.

Comparison with Similar Compounds

  • 2-(3-Butoxy-4-hydroxyphenyl)ethanol
  • 2-(3-Methoxy-4-hydroxyphenyl)ethanol
  • 2-(3-Butoxy-4-methoxyphenyl)acetic acid

Comparison: 2-(3-Butoxy-4-methoxyphenyl)ethanol is unique due to the presence of both butoxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with various molecular targets.

Properties

IUPAC Name

2-(3-butoxy-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-3-4-9-16-13-10-11(7-8-14)5-6-12(13)15-2/h5-6,10,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTAILXEHIJCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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